molecular formula C24H23NO B5018842 N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide

N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide

Cat. No.: B5018842
M. Wt: 341.4 g/mol
InChI Key: BDKDVTKTLXXPEP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide is a complex organic compound with a cyclopropane core substituted with phenyl and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method involves the reaction of diphenylcyclopropanecarboxylic acid with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-9-acridinamine hydrochloride
  • 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives

Uniqueness

N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide is unique due to its cyclopropane core, which imparts rigidity and distinct steric properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications .

Properties

IUPAC Name

N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-2-18-11-9-10-16-22(18)25-23(26)21-17-24(21,19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,21H,2,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDVTKTLXXPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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